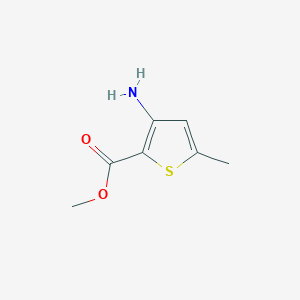

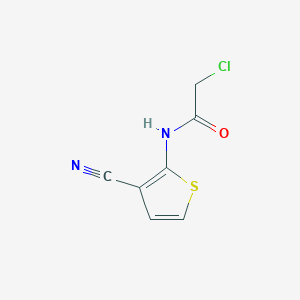

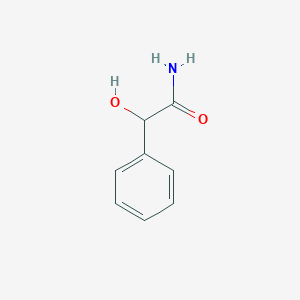

![molecular formula C11H13IN4O4 B186635 2-Amino-7-((2R,4S,5R)-4-hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-5-iodo-1H-pirrolo[2,3-d]pirimidin-4(7H)-ona CAS No. 172163-62-1](/img/structure/B186635.png)

2-Amino-7-((2R,4S,5R)-4-hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-5-iodo-1H-pirrolo[2,3-d]pirimidin-4(7H)-ona

Descripción general

Descripción

7-Deaza-7-Iodo-2’-desoxiguanosina es un derivado del nucleósido 2’-desoxiguanosina, donde el átomo de nitrógeno en la posición 7 del anillo de purina se reemplaza por un átomo de carbono, y un átomo de yodo se introduce en la misma posición. Esta modificación da como resultado un compuesto con propiedades químicas y biológicas únicas, lo que lo convierte en valioso en diversas aplicaciones de investigación científica, particularmente en los campos de la síntesis y secuenciación del ADN .

Aplicaciones Científicas De Investigación

7-Deaza-7-Iodo-2’-deoxyguanosine has several important applications in scientific research:

DNA Synthesis and Sequencing: It is used as a building block in the synthesis of modified oligonucleotides for DNA sequencing and other molecular biology applications.

Chemical Biology: It serves as a tool for studying DNA-protein interactions and the effects of nucleobase modifications on DNA structure and function.

Medicinal Chemistry: The compound’s unique properties make it a potential candidate for the development of novel therapeutic agents targeting specific DNA sequences or structures.

Mecanismo De Acción

El mecanismo de acción de 7-Deaza-7-Iodo-2’-desoxiguanosina implica principalmente su incorporación en el ADN, donde puede afectar la estabilidad y la conformación del dúplex de ADN. El átomo de yodo en la posición 7 puede participar en diversas interacciones, lo que podría alterar la afinidad de unión de las proteínas y enzimas que se unen al ADN . Además, el compuesto se puede utilizar para introducir modificaciones específicas en el ADN, lo que permite estudiar los efectos de estas modificaciones en los procesos de replicación, transcripción y reparación del ADN .

Análisis Bioquímico

Biochemical Properties

The compound 7-iodo-7-deaza-2’-deoxyguanosine plays a significant role in DNA synthesis and sequencing reactions It interacts with various enzymes and proteins during these processes The nature of these interactions is complex and involves multiple biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 7-Deaza-7-Iodo-2’-desoxiguanosina normalmente implica la halogenación de 7-deaza-2’-desoxiguanosina. Un método común incluye el tratamiento de 7-deaza-2’-desoxiguanosina con N-iodosuccinimida (NIS) en un disolvente adecuado como diclorometano (CH2Cl2). Esta reacción avanza limpiamente para producir el producto 7-yodo deseado con un alto rendimiento .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para 7-Deaza-7-Iodo-2’-desoxiguanosina no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la elección del disolvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y equipos de síntesis automatizados podría mejorar aún más la eficiencia y la escalabilidad del proceso de producción .

3. Análisis de las reacciones químicas

Tipos de reacciones

7-Deaza-7-Iodo-2’-desoxiguanosina puede sufrir diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de yodo en la posición 7 puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, para introducir diversos grupos funcionales en la posición 7.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones generalmente se llevan a cabo en disolventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.

Reacciones de acoplamiento cruzado: Se utilizan reactivos como catalizadores de paladio y ácidos boroónicos en presencia de bases como carbonato de potasio (K2CO3) en disolventes como DMF.

Principales productos formados

Productos de sustitución: Dependiendo del nucleófilo utilizado, los productos principales pueden incluir derivados de 7-deaza-2’-desoxiguanosina con diversos sustituyentes en la posición 7.

Productos de acoplamiento: Los productos principales son típicamente derivados de 7-deaza-2’-desoxiguanosina con grupos arilo o alquilo introducidos en la posición 7.

4. Aplicaciones en investigación científica

7-Deaza-7-Iodo-2’-desoxiguanosina tiene varias aplicaciones importantes en la investigación científica:

Síntesis y secuenciación del ADN: Se utiliza como bloque de construcción en la síntesis de oligonucleótidos modificados para la secuenciación del ADN y otras aplicaciones de biología molecular.

Biología química: Sirve como herramienta para estudiar las interacciones ADN-proteína y los efectos de las modificaciones de las bases nucleicas en la estructura y función del ADN.

Análisis De Reacciones Químicas

Types of Reactions

7-Deaza-7-Iodo-2’-deoxyguanosine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups at the 7-position.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents like DMF.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include 7-deaza-2’-deoxyguanosine derivatives with various substituents at the 7-position.

Coupling Products: The major products are typically 7-deaza-2’-deoxyguanosine derivatives with aryl or alkyl groups introduced at the 7-position.

Comparación Con Compuestos Similares

Compuestos similares

7-Deaza-2’-desoxiguanosina: Carece del átomo de yodo en la posición 7 y se utiliza en aplicaciones similares pero con diferentes propiedades químicas.

7-Deaza-2’-desoxiadenosina: Otro nucleósido de 7-deaza con diferentes propiedades de apareamiento de bases y aplicaciones.

8-Aza-7-deaza-2’-desoxiguanosina: Contiene un átomo de nitrógeno adicional en el anillo de purina, lo que lleva a diferentes propiedades químicas y biológicas.

Unicidad

7-Deaza-7-Iodo-2’-desoxiguanosina es única debido a la presencia del átomo de yodo en la posición 7, lo que confiere propiedades de reactividad e interacción distintas. Esto la hace particularmente útil para aplicaciones que requieren modificaciones específicas en esta posición, como la síntesis de sondas fluorescentes y el estudio de las interacciones ADN-proteína .

Propiedades

IUPAC Name |

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQBNMOSBBMRCZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 7-iodo-7-deaza-2′-deoxyguanosine used in DNA research instead of standard guanosine?

A1: 7-Iodo-7-deaza-2′-deoxyguanosine serves as a valuable tool in DNA research due to its unique properties. Unlike standard guanosine, it lacks the nitrogen atom at the 7-position, which is a common site for alkylation damage in DNA. [, ] This modification makes it particularly useful for studying DNA repair mechanisms, specifically those dealing with interstrand cross-links. [, ] Additionally, the presence of iodine at the 7-position provides a handle for further chemical modifications, increasing its versatility in synthesizing diverse DNA structures. [, ]

Q2: Can you elaborate on how 7-iodo-7-deaza-2′-deoxyguanosine facilitates the study of interstrand cross-links in DNA?

A2: Interstrand cross-links (ICLs) are a highly detrimental form of DNA damage where the two strands of the DNA double helix become covalently linked. [, ] These lesions are particularly challenging for cells to repair and are often induced by chemotherapy drugs. [] 7-Iodo-7-deaza-2′-deoxyguanosine can be incorporated into DNA and then chemically linked to another 7-iodo-7-deaza-2′-deoxyguanosine on the opposite strand, creating a stable ICL mimic. [, ] This controlled introduction of ICLs allows researchers to investigate the cellular responses to this damage, the repair pathways involved, and the factors contributing to chemoresistance. [, ]

Q3: The research mentions that DNA containing 7-chloro- and 7-iodo-7-deaza-2′-deoxyguanosine can form strong secondary structures. What are the implications of this for DNA research?

A3: The ability of halogenated 7-deaza-2′-deoxyguanosine analogs to influence DNA secondary structure is an important consideration. [] While the modified nucleoside allows for controlled ICL formation and study, its potential to alter DNA conformation could affect the binding of proteins involved in DNA replication, repair, and transcription. Researchers need to be aware of these potential structural impacts and consider them when interpreting experimental results. []

Q4: What are the future directions in research involving 7-iodo-7-deaza-2′-deoxyguanosine?

A4: Future research with 7-iodo-7-deaza-2′-deoxyguanosine holds exciting possibilities. Developing efficient methods for incorporating this modified nucleoside into longer DNA sequences will be crucial. [] This advancement will allow researchers to generate more complex and biologically relevant ICL substrates for studying DNA repair pathways in greater depth. Further investigation into the impact of 7-iodo-7-deaza-2′-deoxyguanosine on DNA structure and its interaction with DNA-binding proteins will be essential to fully understand its influence on cellular processes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

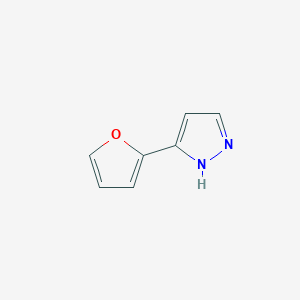

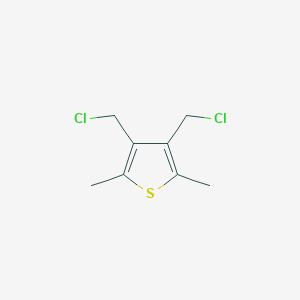

![[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole](/img/structure/B186566.png)